1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is a sulfonamide compound characterized by its unique structure, which incorporates a sulfonyl group attached to an azepane ring and a diethoxy-substituted phenyl moiety. This compound falls under the category of sulfonamides, which are known for their diverse biological activities, including antimicrobial properties.
The compound is primarily synthesized in laboratory settings, with various methods documented in scientific literature. Its structural and functional properties have been explored in studies focusing on drug development and biological evaluations.
The synthesis of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane typically involves several key steps:
These synthetic pathways yield 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane in moderate to high yields depending on the specific conditions employed during synthesis .
The molecular structure of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane consists of:
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane can participate in various chemical reactions:
These reactions are crucial for exploring its potential applications in medicinal chemistry and drug design .
The mechanism of action for 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is closely related to its biological targets. As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to reduced bacterial growth and proliferation.
Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods used .
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane has potential applications in:
The ongoing research into its biological effects continues to uncover new applications within medicinal chemistry and drug discovery .
Sulfonylazepane compounds are systematically categorized by their core modifications and aryl substituent patterns, which dictate pharmacological behavior. The scaffold permits extensive structural diversification at three key sites: (1) Azepane ring substitutions (e.g., N-alkylation, C-hydroxylation), (2) Sulfonamide linker geometry (e.g., torsional constraints), and (3) Aryl group decorations (e.g., alkoxy, alkyl, halogen). For 1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane, the 2,5-diethoxy-4-methylphenyl group provides electron-rich aromaticity and steric bulk, influencing target affinity and metabolic stability [4].
Table 1: Structural Diversity in Sulfonylazepane-Based Bioactive Compounds | Core Type | Substituent Patterns | Therapeutic Applications | Representative Examples |
---|---|---|---|---|
Unmodified azepane | 4-Haloaryl, 2,5-dialkoxyaryl | Antiviral agents | 6-Substituted azepino[4,5-b]indoles [6] | |
N-Functionalized azepane | N-Alkyl, N-acyl | Kinase inhibition | Imatinib derivatives [4] | |
Spiro-fused azepane | Cyclopropane, oxetane | CNS modulators | DMCPA (phenylcyclopropylamine) [8] | |
Benzo-annulated azepine | Benzothiazole, indole | Anticancer agents | Dibenzo[b,e]azepine-6,11-diones [4] |
Notably, ring size variations (e.g., six-membered piperidine vs. seven-membered azepane) alter conformational flexibility. Azepanes adopt both chair and boat conformations, enabling optimal binding to deep protein pockets—a trait exploited in glycosidase inhibitors like miglitol analogs [4]. The 1,4-diethoxy-2-((4-methylphenyl)thio)-5-nitrobenzene moiety (CAS: 68400-47-5) exemplifies how aryl-thioether modifications can enhance electron delocalization, though sulfonyl variants offer superior hydrolytic stability [7].
Aryl sulfonamide pharmacophores originated with the 1930s sulfanilamide antibiotics, which competitively inhibited bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (pABA) [3]. This foundational mechanism established sulfonamides as privileged scaffolds. Key evolutionary milestones include:
Table 2: Milestones in Sulfonamide-Based Pharmacophore Evolution | Era | Key Innovation | Impact on Drug Design |
---|---|---|---|
1930s | Sulfanilamide antibiotics | Introduced antimetabolite principle | |
1960s | Thiazide diuretics | Demonstrated ion transport modulation | |
1970s | COX-2 inhibitors (e.g., celecoxib) | Validated sulfonamide-based anti-inflammatories | |
2000s | Azepane-sulfonamide hybrids | Achieved enhanced brain permeability and kinase selectivity |
For 1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane, the 2,5-diethoxy motif echoes historical psychotropic DOX series (e.g., DOM, DOI), but sulfonylazepane’s lack of primary amine eliminates monoamine oxidase (MAO) susceptibility, redirecting activity toward non-CNS targets [5] [9].
Azepane’s saturated seven-membered ring confers distinct advantages over smaller N-heterocycles:
Table 3: Therapeutic Applications of Azepane-Containing Pharmaceuticals | Therapeutic Area | Biological Target | Azepane-Containing Drug |
---|---|---|---|
Oncology | DNA minor groove | Dibenzo[b,e]azepine derivatives [4] | |
Antivirals | Viral polymerases | Azepino[4,5-b]indole-acylhydrazones [6] | |
Neurology | Histamine H3 receptors | Azepane-based inverse agonists (e.g., pitolisant) [4] | |
Metabolic disease | α-Glucosidases | Azepane iminosugars (e.g., miglustat) [4] |
In 1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane, the azepane likely acts as a spacer module, positioning the sulfonylaryl group for optimal hydrogen bonding (e.g., with Ser/Thr residues) while the ethyl groups provide hydrophobic bulk. This design mirrors antiviral azepinoindoles, where ring expansion from piperidine to azepine boosted TMV inhibition by 15–30% [6]. Future directions include exploiting azepane’s CO2-capture capability to engineer bi-functional agents targeting metabolic enzymes [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1